molecular formula C16H19NO3 B6632495 (2R)-2-[(2-cyclopent-2-en-1-ylacetyl)amino]-3-phenylpropanoic acid

(2R)-2-[(2-cyclopent-2-en-1-ylacetyl)amino]-3-phenylpropanoic acid

Cat. No.: B6632495
M. Wt: 273.33 g/mol
InChI Key: HKZCMZHVQJBGSE-ARLHGKGLSA-N
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Description

(2R)-2-[(2-cyclopent-2-en-1-ylacetyl)amino]-3-phenylpropanoic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclopentene ring, an amide linkage, and a phenylpropanoic acid moiety, which contribute to its unique chemical properties.

Properties

IUPAC Name

(2R)-2-[(2-cyclopent-2-en-1-ylacetyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c18-15(11-13-8-4-5-9-13)17-14(16(19)20)10-12-6-2-1-3-7-12/h1-4,6-8,13-14H,5,9-11H2,(H,17,18)(H,19,20)/t13?,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZCMZHVQJBGSE-ARLHGKGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)CC(=O)NC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C=C1)CC(=O)N[C@H](CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(2-cyclopent-2-en-1-ylacetyl)amino]-3-phenylpropanoic acid typically involves the following steps:

    Formation of the cyclopentene ring: This can be achieved through cyclization reactions involving suitable precursors.

    Acylation: The cyclopentene ring is then acylated with an appropriate acyl chloride or anhydride to introduce the acetyl group.

    Amidation: The acylated cyclopentene is reacted with an amine to form the amide linkage.

    Introduction of the phenylpropanoic acid moiety: This can be done through various coupling reactions, such as the use of Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentene ring or the phenyl group.

    Reduction: Reduction reactions can target the carbonyl groups or the double bonds in the cyclopentene ring.

    Substitution: Various substitution reactions can occur, especially at the phenyl ring or the amide nitrogen.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles such as amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-[(2-cyclopent-2-en-1-ylacetyl)amino]-3-phenylpropanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-[(2-cyclopent-2-en-1-ylacetyl)amino]-3-phenylpropanoic acid would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(2-cyclopent-2-en-1-ylacetyl)amino]-3-phenylpropanoic acid: The enantiomer of the compound , which may have different biological activity.

    2-[(2-cyclopent-2-en-1-ylacetyl)amino]-3-phenylpropanoic acid: Without the chiral center, this compound might have different chemical and biological properties.

Uniqueness

The uniqueness of (2R)-2-[(2-cyclopent-2-en-1-ylacetyl)amino]-3-phenylpropanoic acid lies in its specific stereochemistry and the combination of functional groups, which can influence its reactivity and interactions with biological targets.

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